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Compound of Interest |

4-(Chloromethyl)-2,6-
Compound Name:
dimethoxypyridine
CAS No.: 238406-37-6
Cat. No.: B3254418

Executive Summary

4-(Chloromethyl)-2,6-dimethoxypyridine (CAS: 238406-37-6) is a specialized heterocyclic
building block primarily utilized in the discovery of next-generation anti-tubercular agents.
Unlike its structural isomer 2-(chloromethyl)-3,4-dimethoxypyridine (a key intermediate for
Pantoprazole), this 4-substituted isomer is critical for synthesizing diarylquinoline analogues,
such as TBAJ-876.

The 2,6-dimethoxypyridine moiety is strategically employed in medicinal chemistry to lower
lipophilicity (cLogP) and reduce hERG channel inhibition compared to carbocyclic or simple
pyridyl analogues, thereby improving the safety profile of clinical candidates.

Chemical Identity & Profile[1][2][3][4]
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Property Data

CAS Number 238406-37-6

IUPAC Name 4-(Chloromethyl)-2,6-dimethoxypyridine

Molecular Formula CsH10CINO:2

Molecular Weight 187.62 g/mol

SMILES COC1=CC(CCIl)=CC(0OC)=N1

InChl Key PXIMQJSRJOGJON-UHFFFAOYSA-N

Appearance White to off-white solid

Solubility Solublelin DCM, EtOAc, MeOH; sparingly
soluble in water

Stability Moisture sensitive (benzylic-type chloride prone

to hydrolysis)

Synthesis & Manufacturing Logic

The synthesis of 4-(chloromethyl)-2,6-dimethoxypyridine is typically a multi-step process
starting from citrazinic acid or 2,6-dichloroisonicotinic acid. The workflow prioritizes the
installation of the methoxy groups before the reduction of the carboxylate to avoid over-
reduction or side reactions.

Retrosynthetic Analysis

The target molecule is accessed via the chlorination of (2,6-dimethoxypyridin-4-yl)methanol
(CAS: 52606-06-1). This alcohol is derived from the reduction of 2,6-dimethoxyisonicotinic acid
(CAS: 6274-82-4).

Detailed Protocol
Step 1: Methoxylation

Precursor: 2,6-Dichloroisonicotinic acid Reagents: NaOMe (Sodium Methoxide), MeOH, Reflux.
Mechanism: Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyridine ring
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(activated by the carboxylic acid at C4) facilitates the displacement of both chlorides by
methoxide ions. Outcome: 2,6-Dimethoxyisonicotinic acid.[1][2][3]

Step 2: Reduction to Alcohol

Reagents: Borane-dimethylsulfide (BHs-DMS) in THF or NaBH4/BF3-Et20. Conditions: 0°C to
Room Temperature (RT). Note: Direct reduction of the acid is preferred over esterification-
reduction to minimize steps. Outcome: (2,6-Dimethoxypyridin-4-yl)methanol.[4][5][6]

Step 3: Chlorination

Reagents: Thionyl Chloride (SOCI2) or Methanesulfonyl Chloride (MsCI) with LiCl/Collidine.
Conditions: DCM, 0°C to RT. Critical Control: The product is a benzylic-like chloride and is
reactive. Excess heat or aqueous workup at low pH can lead to hydrolysis back to the alcohol.
Outcome: 4-(Chloromethyl)-2,6-dimethoxypyridine.[7]

Synthesis Pathway Diagram
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2,6-Dichloroisonicotinic Acid

Step 1: S_NAr Methoxylation
(NaOMe, MeOH, Reflux)

2,6-Dimethoxyisonicotinic Acid
(CAS: 6274-82-4)

Step 2: Reduction
(BH3-DMS, THF)

(2,6-Dimethoxypyridin-4-yl)methanol
(CAS: 52606-06-1)

Step 3: Chlorination
(SOCI2, DCM)

4-(Chloromethyl)-2,6-dimethoxypyridine
(CAS: 238406-37-6)

Click to download full resolution via product page

Caption: Step-wise chemical synthesis from the dichloro-acid precursor to the final
chloromethyl building block.

Reactivity & Applications in Drug Development[3]
Mechanistic Role: The "Benzylic" Electrophile

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3254418?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3254418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Despite being a pyridine, the C4-chloromethyl group behaves similarly to a benzyl chloride. The
2,6-dimethoxy substitution pattern makes the pyridine ring electron-rich, but the methylene
carbon at position 4 remains highly electrophilic. This allows for clean SN2 reactions with
amines, thiols, and carbanions.

Case Study: TBAJ-876 Synthesis

The primary high-value application of this compound is in the synthesis of TBAJ-876, a 3,5-
dialkoxypyridine analogue of Bedaquiline.[1]

e Problem with Bedaquiline: High lipophilicity (cLogP > 7) leads to tissue accumulation
(phospholipidosis) and hERG blockade (QTc prolongation).

e Solution: Replacing the naphthalene or phenyl ring with a 2,6-dimethoxypyridine unit lowers
cLogP and disrupts the hydrophobic pharmacophore responsible for hERG binding.

Coupling Protocol (General):

e Nucleophile: Secondary amine (e.g., a substituted quinoline amine).
e Base: K2COs or Cs2COs to scavenge HCI.
e Solvent: DMF or Acetonitrile.

e Conditions: 50-80°C.

Reactivity Diagram

4-(Chloromethyl)-2,6-

dimethoxypyridine + Base (K2€CO3)
. - HCI N-Alkylated Product
S_N2 Transition State —> (e.g., TBAJ-876 Precursor)
Secondary Amine

(Drug Scaffold)

Click to download full resolution via product page

Caption: Nucleophilic substitution pathway utilized to couple the pyridine fragment to
pharmaceutical scaffolds.[8]
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Safety & Handling (MSDS Highlights)

This compound is an alkylating agent and must be handled with strict engineering controls.
e Hazards:

o H314: Causes severe skin burns and eye damage (due to HCI generation upon
hydrolysis).

o H341: Suspected of causing genetic defects (alkylating agents are potential mutagens).
e Storage:

o Store at 2—8°C under inert atmosphere (Argon/Nitrogen).

o Keep strictly anhydrous; moisture converts it back to the alcohol.
» Disposal:

o Quench excess reagent with aqueous ammonia or sodium bicarbonate before disposal
into halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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